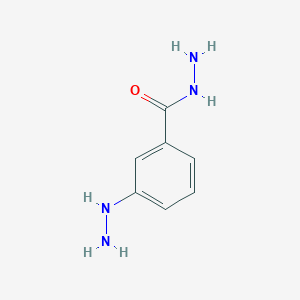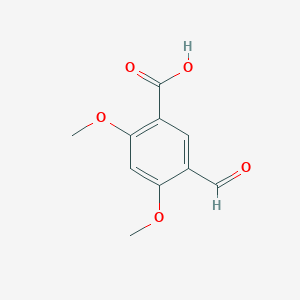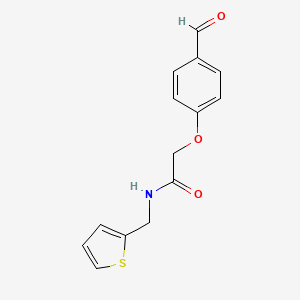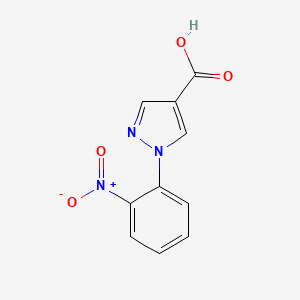
2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a ureido linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative to form the ureido linkage. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and dimethylformamide (DMF), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting from commercially available precursors. The process includes steps such as nitration, reduction, and acylation to introduce the necessary functional groups. The final step involves the formation of the ureido linkage under optimized conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
科学研究应用
2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用机制
The mechanism of action of 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain proteins and enzymes, potentially leading to inhibition or modulation of their activity. The ureido linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
- N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide
- 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones
Uniqueness
2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, while the ureido linkage provides structural rigidity and facilitates interactions with molecular targets.
属性
IUPAC Name |
2-[4-[(2,6-difluorophenyl)carbamoylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c1-19-14(22)9-10-5-7-11(8-6-10)20-16(23)21-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJMXUNUVJTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
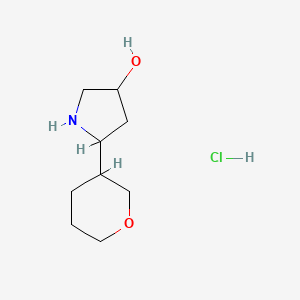
![5-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2996177.png)
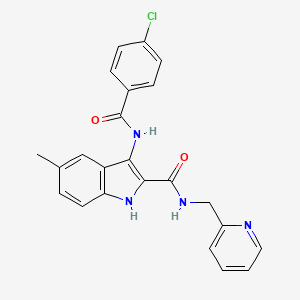
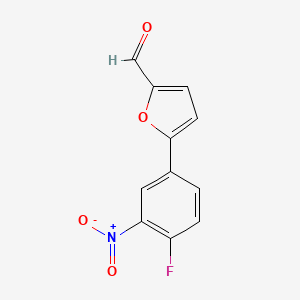
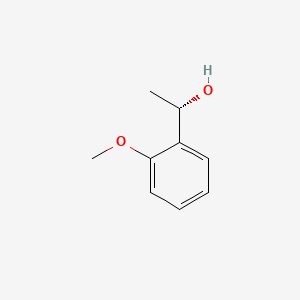
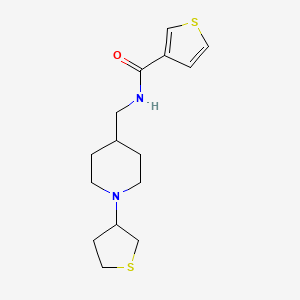
![N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2996184.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2996189.png)
